N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a dichlorophenyl group, a benzothieno pyrimidine core, and a sulfanyl acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of the Dichlorophenyl Group: This step may involve a substitution reaction where a dichlorophenyl group is introduced to the core structure.
Attachment of the Sulfanyl Acetamide Moiety: This final step involves the addition of the sulfanyl acetamide group, often through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction could involve the addition of oxygen or removal of hydrogen, potentially altering the functional groups present in the compound.
Reduction: This reaction could involve the addition of hydrogen or removal of oxygen, potentially converting ketone groups to alcohols.
Substitution: This reaction could involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could yield a hydroxylated product.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a specialty chemical in the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothieno pyrimidine derivatives or acetamide-based compounds. Examples could include:
- N-(2,5-dichlorophenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- N-(2,5-dichlorophenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide
Uniqueness
The uniqueness of N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide lies in its specific structural features, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H17Cl2N3O2S2 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17Cl2N3O2S2/c1-24-18(26)16-11-4-2-3-5-14(11)28-17(16)23-19(24)27-9-15(25)22-13-8-10(20)6-7-12(13)21/h6-8H,2-5,9H2,1H3,(H,22,25) |
InChI Key |
HRXVFQCOEFZPDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
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